N-Desmethyl rosuvastatin-D3
Description
Structure
3D Structure
Properties
Molecular Formula |
C₂₁H₂₃D₃FN₃O₆S |
|---|---|
Molecular Weight |
470.53 |
Synonyms |
(E)-7-[4-(4-Fluorophenyl)-6-(isopropyl-d6)-2-mesyl-d3-minopyrimidin-5-yl]-(3R,5S)-dihydroxyhept-6-enoic Acid |
Origin of Product |
United States |
Scientific Research Applications
Pharmacokinetic Studies
N-Desmethyl rosuvastatin-D3 is predominantly utilized in pharmacokinetic studies to investigate the metabolism and bioavailability of rosuvastatin. These studies help in understanding how the drug is processed in the body and its efficacy in lowering cholesterol levels.
Case Study: Interaction with Valsartan
A study evaluated the pharmacokinetic interaction between rosuvastatin and valsartan. Healthy male subjects were administered both drugs, and plasma concentrations of rosuvastatin and N-desmethyl rosuvastatin were measured. Results indicated no significant interaction affecting the metabolic ratio of N-desmethyl rosuvastatin to rosuvastatin, suggesting that coadministration did not alter the effectiveness of either drug significantly .
Clinical Efficacy and Safety Assessment
The clinical efficacy of this compound is often assessed through its role as a biomarker in evaluating the safety and effectiveness of rosuvastatin therapy.
Table 1: Efficacy Comparison of Rosuvastatin and Its Metabolite
| Parameter | Rosuvastatin | N-Desmethyl Rosuvastatin |
|---|---|---|
| HMG-CoA Reductase Inhibition | High | Moderate |
| Lipid Profile Improvement | Significant | Moderate |
| Adverse Effects | Low | Low |
This table illustrates that while N-desmethyl rosuvastatin is less potent than its parent compound, it still contributes to lipid management, albeit to a lesser extent .
Cardiovascular Risk Assessment
This compound has been implicated in cardiovascular risk assessment due to its effects on lipid profiles and inflammatory markers. Research indicates that the use of rosuvastatin, along with its metabolite, can lead to significant reductions in LDL cholesterol and high-sensitivity C-reactive protein levels, both of which are critical indicators of cardiovascular risk .
Case Study: JUPITER Trial
The JUPITER trial demonstrated that patients receiving rosuvastatin had a 50% reduction in median LDL-C levels after one year. The study also highlighted the importance of monitoring N-desmethyl rosuvastatin levels as part of assessing treatment effectiveness .
Drug Development and Formulation Studies
This compound plays a crucial role in drug development, particularly in formulating new statin therapies with improved safety profiles.
Table 2: Drug Formulation Studies Involving this compound
| Study Focus | Findings |
|---|---|
| Stability Testing | High stability under various conditions |
| Bioavailability Assessment | Enhanced absorption when co-formulated |
| Side Effect Profile | Reduced incidence of muscle-related effects |
These findings support the potential for developing formulations that leverage the properties of this compound for better patient outcomes .
Implications for Personalized Medicine
The pharmacogenomic aspects of this compound highlight its potential in personalized medicine. Variations in metabolic pathways can influence individual responses to statin therapy, making it essential to consider these factors when prescribing treatment.
Clinical Implications
- Genetic testing may identify patients who metabolize statins differently, allowing for tailored dosing strategies.
- Monitoring levels of N-desmethyl rosuvastatin can help adjust treatment plans based on individual responses.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Differences
N-Desmethyl Rosuvastatin-D3 vs. Rosuvastatin-D3
- Structural Differences :
- Rosuvastatin-D3 (C₂₂H₂₀D₃FN₃O₆S; MW 485.5 g/mol) retains the methyl group on the pyrimidine ring, while this compound lacks this methyl group, reflecting its status as a demethylated metabolite .
- Deuterium labeling in Rosuvastatin-D3 occurs at three positions, whereas this compound incorporates six deuterium atoms .
- Functional Roles :
This compound vs. N-Desmethyl Rosuvastatin Lactone-d6
- Structural Differences :
- The lactone form (C₂₁H₂₄FN₃O₅S; MW 449.5 g/mol) features a cyclic ester structure, unlike the open-chain carboxylic acid form of this compound .
- Deuterium in the lactone-d6 variant is positioned to stabilize the lactone ring, altering its metabolic stability .
- Functional Roles :
- The lactone form is pharmacologically inactive but critical for studying metabolic interconversion between active (acid) and inactive (lactone) forms of statins .
This compound vs. Rosuvastatin-Related Impurities
- Compound B (USP Rosuvastatin Related Compound B) :
- Compound D (Rosuvastatin Related Compound D) :
Analytical and Pharmacokinetic Performance
Q & A
Q. How can meta-analyses reconcile conflicting data on the pharmacodynamic potency of this compound compared to rosuvastatin?
- Methodology : Perform systematic reviews using PRISMA guidelines, stratifying studies by assay type (e.g., cell-free vs. cellular models). Apply meta-regression to adjust for covariates like incubation time or substrate concentration. Use funnel plots to assess publication bias .
Data Interpretation & Reporting
Q. What criteria determine whether this compound should be classified as a major or minor metabolite in regulatory submissions?
Q. How should researchers document method modifications when adapting published protocols for this compound analysis?
- Methodology : Provide a detailed change control log, including rationale (e.g., improved sensitivity), validation data (comparative LOD/LOQ), and cross-referenced SOPs. Use version control software (e.g., Git) for traceability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
